molecular formula C20H31N3O3 B12227540 1-Cyclohexyl-3-(3-(3-morpholinopropoxy)phenyl)urea

1-Cyclohexyl-3-(3-(3-morpholinopropoxy)phenyl)urea

Cat. No.: B12227540
M. Wt: 361.5 g/mol
InChI Key: OEXBTVYBXHYQFA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(3-(3-morpholinopropoxy)phenyl)urea typically involves the reaction of cyclohexyl isocyanate with 3-(3-morpholinopropoxy)aniline. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(3-(3-morpholinopropoxy)phenyl)urea can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-Cyclohexyl-3-(3-(3-morpholinopropoxy)phenyl)urea has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(3-(3-morpholinopropoxy)phenyl)urea involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit soluble epoxide hydrolase, an enzyme involved in the metabolism of epoxides . This inhibition can lead to various biological effects, including anti-inflammatory and analgesic properties.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-3-(3-phenylpropyl)urea: Similar in structure but lacks the morpholinopropoxy group.

    1-Cyclohexyl-3-(3-(3-morpholinopropoxy)phenyl)urea derivatives: Various derivatives with modifications to the cyclohexyl or morpholinopropoxy groups.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the morpholinopropoxy group enhances its solubility and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H31N3O3

Molecular Weight

361.5 g/mol

IUPAC Name

1-cyclohexyl-3-[3-(3-morpholin-4-ylpropoxy)phenyl]urea

InChI

InChI=1S/C20H31N3O3/c24-20(21-17-6-2-1-3-7-17)22-18-8-4-9-19(16-18)26-13-5-10-23-11-14-25-15-12-23/h4,8-9,16-17H,1-3,5-7,10-15H2,(H2,21,22,24)

InChI Key

OEXBTVYBXHYQFA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC(=CC=C2)OCCCN3CCOCC3

Origin of Product

United States

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